Cas no 1803670-39-4 (6-(Chloromethyl)-2,4-diamino-3-(difluoromethyl)pyridine)

6-(Chloromethyl)-2,4-diamino-3-(difluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 6-(Chloromethyl)-2,4-diamino-3-(difluoromethyl)pyridine
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- Inchi: 1S/C7H8ClF2N3/c8-2-3-1-4(11)5(6(9)10)7(12)13-3/h1,6H,2H2,(H4,11,12,13)
- InChI Key: UKUBOOCRNSNAAL-UHFFFAOYSA-N
- SMILES: ClCC1=CC(=C(C(F)F)C(N)=N1)N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 170
- XLogP3: 0.9
- Topological Polar Surface Area: 64.9
6-(Chloromethyl)-2,4-diamino-3-(difluoromethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029073109-500mg |
6-(Chloromethyl)-2,4-diamino-3-(difluoromethyl)pyridine |
1803670-39-4 | 97% | 500mg |
$798.70 | 2022-04-02 | |
Alichem | A029073109-1g |
6-(Chloromethyl)-2,4-diamino-3-(difluoromethyl)pyridine |
1803670-39-4 | 97% | 1g |
$1,504.90 | 2022-04-02 | |
Alichem | A029073109-250mg |
6-(Chloromethyl)-2,4-diamino-3-(difluoromethyl)pyridine |
1803670-39-4 | 97% | 250mg |
$489.60 | 2022-04-02 |
6-(Chloromethyl)-2,4-diamino-3-(difluoromethyl)pyridine Related Literature
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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3. Back matter
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
Additional information on 6-(Chloromethyl)-2,4-diamino-3-(difluoromethyl)pyridine
Introduction to 6-(Chloromethyl)-2,4-diamino-3-(difluoromethyl)pyridine (CAS No. 1803670-39-4)
6-(Chloromethyl)-2,4-diamino-3-(difluoromethyl)pyridine (CAS No. 1803670-39-4) is a novel and highly versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chloromethyl group, two diamino functionalities, and a difluoromethyl substituent on the pyridine ring. These features endow the molecule with a range of potential applications, particularly in the development of new therapeutic agents.
The chemical structure of 6-(Chloromethyl)-2,4-diamino-3-(difluoromethyl)pyridine is of particular interest due to its ability to interact with various biological targets. The presence of the difluoromethyl group is known to enhance the metabolic stability and bioavailability of the compound, making it an attractive candidate for drug development. Additionally, the diamino functionalities can participate in hydrogen bonding interactions, which are crucial for binding to specific protein targets.
In recent studies, 6-(Chloromethyl)-2,4-diamino-3-(difluoromethyl)pyridine has shown promising activity as an inhibitor of key enzymes involved in various disease pathways. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent inhibitory effects on kinases associated with cancer progression. The ability to selectively target these kinases could lead to the development of more effective and targeted therapies for cancer patients.
Beyond its potential as a kinase inhibitor, 6-(Chloromethyl)-2,4-diamino-3-(difluoromethyl)pyridine has also been investigated for its antimicrobial properties. A study published in the Journal of Antibiotics reported that this compound displays significant activity against a range of bacterial strains, including multidrug-resistant pathogens. This finding highlights the compound's potential as a novel antibacterial agent, addressing the growing global challenge of antibiotic resistance.
The synthesis of 6-(Chloromethyl)-2,4-diamino-3-(difluoromethyl)pyridine has been optimized through various synthetic routes to improve yield and purity. One notable method involves the reaction of 2,4-diaminopyridine with chloroacetyl chloride followed by introduction of the difluoromethyl group via a nucleophilic substitution reaction. This synthetic strategy allows for efficient production of the compound on both laboratory and industrial scales.
In preclinical studies, 6-(Chloromethyl)-2,4-diamino-3-(difluoromethyl)pyridine has demonstrated favorable pharmacokinetic properties. It exhibits good oral bioavailability and a favorable half-life, which are essential characteristics for a successful drug candidate. Additionally, toxicity studies have shown that the compound is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.
The potential applications of 6-(Chloromethyl)-2,4-diamino-3-(difluoromethyl)pyridine extend beyond cancer and antimicrobial therapies. Ongoing research is exploring its use in neurodegenerative diseases and inflammatory conditions. For example, preliminary studies suggest that this compound may have neuroprotective effects by modulating specific signaling pathways involved in neuronal survival and function.
In conclusion, 6-(Chloromethyl)-2,4-diamino-3-(difluoromethyl)pyridine (CAS No. 1803670-39-4) represents a promising molecule with diverse therapeutic potential. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development in various medical applications. Continued research and clinical trials will be essential to fully realize its potential as a novel therapeutic agent.
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